molecular formula C7H14ClNO2S B2424839 3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride CAS No. 1690364-33-0

3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride

Cat. No. B2424839
CAS RN: 1690364-33-0
M. Wt: 211.7
InChI Key: FBRNAFRPSPLHOM-UHFFFAOYSA-N
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Description

3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride is a chemical compound with the CAS Number: 1690364-33-0 . It has a molecular weight of 211.71 . The IUPAC name for this compound is 3-thia-7-azabicyclo [3.3.1]nonane 3,3-dioxide hydrochloride .


Synthesis Analysis

The synthesis of similar azabicyclo nonane compounds has been explored in the literature . For instance, an indole-fused azabicyclo[3.3.1]nonane framework was constructed via a radical cyclization . Although the initial attempt using a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO2S.ClH/c9-11(10)4-6-1-7(5-11)3-8-2-6;/h6-8H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in more specialized databases.

Scientific Research Applications

  • Enantiomer Separation and Absolute Configuration :

    • The synthesis of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, a potential chiral building block, was achieved, with the absolute configuration determined through circular dichroism (CD) spectra and time-dependent density functional theory (TDDFT) calculations (Bieliu̅nas et al., 2013).
  • Crystal Structure and Hydrogen-Bonding Motifs :

    • Studies on 3-Azabicyclo[3.3.1]nonane-2,4-dione revealed its crystal structure, highlighting hydrogen-bonded chains with cyclohexane-1,3-dicarboximide and acetic acid molecules (Hulme et al., 2006).
    • An extensive search for a dimer-based crystal structure of 3-azabicyclo[3.3.1]nonane-2,4-dione led to the discovery of a new catemer-based metastable polymorph and solvates, providing insights into the crystal structure polymorphism and hydrogen bonding motifs (Hulme et al., 2007).
  • Synthesis and Derivatives :

    • New 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones were synthesized, and their derivatives showed promising analgesic, antiarrhythmic, and antibacterial properties (Yu et al., 2006).
    • The crystal structures of 7-benzoyl- and 7-phenylacetyl-r-2,c-4,t-6,t-8-tetraphenyl-3-thia-7-azabicyclo[3.3.1]nonanes were analyzed, revealing a forced twin-chair conformation and supramolecular sheets built from C-H...O and C-H...π(arene) hydrogen bonds (Sakthivel & Jeyaraman, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The structural motif of an azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this scaffold has become an enticing target for organic chemists . The development of new synthetic strategies to access this ring system, such as the radical-based strategy mentioned earlier , could open up new possibilities for the synthesis of many alkaloids and other biologically active compounds.

properties

IUPAC Name

3λ6-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)4-6-1-7(5-11)3-8-2-6;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRNAFRPSPLHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride

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